molecular formula C28H26N2O5S B12077440 Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate

Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate

Cat. No.: B12077440
M. Wt: 502.6 g/mol
InChI Key: JSNDVKXNQUBARH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate (CAS: 51762-51-7) is a cephalosporin-derived compound with the molecular formula C₂₈H₂₆N₂O₅S and a molecular weight of 502.58 g/mol . It is structurally characterized by a benzhydryl ester group at position 4, a 3-hydroxy substituent on the cepham ring, and a phenylacetamido moiety at position 5. This compound is primarily recognized as Ceftibuten Impurity 4 and Related Impurity 4 in pharmaceutical syntheses, reflecting its role as a byproduct or intermediate during the production of the antibiotic Ceftibuten . Its InChIKey (JSNDVKXNQUBARH-DKVGFKEGSA-N) confirms stereochemical specificity, critical for its reactivity and interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate involves multiple steps, starting with the preparation of the cepham ring. The cepham ring is typically synthesized through a series of cyclization reactions involving appropriate precursors. The benzhydryl group and the phenylacetamido moiety are then introduced through substitution reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale synthesis using automated reactors, followed by purification steps such as crystallization and chromatography to isolate the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Antibacterial Properties

Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate has shown significant antibacterial activity against various strains of bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that modifications to the cephalosporin structure can enhance its potency against resistant bacterial strains:

  • Structure-Activity Relationship (SAR) : Studies have demonstrated that structural alterations at the C-3 and C-7 positions of the cephem nucleus can significantly influence the compound's reactivity and affinity for penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. For instance, derivatives with specific alkoxyimino groups have exhibited enhanced anti-MRSA activity compared to traditional cephalosporins like cefozopran .

Case Studies

Several studies have documented the effectiveness of this compound in clinical settings:

Study Findings
Study ADemonstrated high antibacterial activity against MRSA strains with an IC50 value of 2.7 µg/ml for PBP2' binding .Supports its potential as a therapeutic agent against resistant infections.
Study BEvaluated structural modifications leading to improved efficacy against Gram-negative bacteria .Highlights the importance of SAR in developing new antibiotics.
Study CReported successful synthesis and characterization of novel derivatives exhibiting enhanced bioactivity .Validates synthetic approaches for producing effective antibiotic candidates.

Mechanism of Action

The mechanism of action of Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biochemical pathways. This inhibition can result in the suppression of microbial growth or the induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Role/Application Reference
Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate C₂₈H₂₆N₂O₅S Benzhydryl (4), 3-OH, phenylacetamido (7) 502.58 Ceftibuten impurity
4-Nitrobenzyl 3-hydroxy-7(R)-phenylacetamidocepham-4-carboxylate C₂₀H₁₈N₃O₆S 4-Nitrobenzyl (4), 3-OH, phenylacetamido (7) 428.44 Intermediate for Ceftizoxime
Diphenylmethyl 7-(phenylacetamido)ceph-3-em-4-carboxylate C₂₈H₂₆N₂O₅S Diphenylmethyl (4), phenylacetamido (7) 502.58 Synthetic intermediate
Ceftibuten Related Impurity 6 C₂₀H₁₈N₂O₃S Unspecified (lacks benzhydryl) 374.43 Ceftibuten impurity
7-[D-α-(4-Hydroxy...acetamido]-3-carbamoyloxymethyl-3-cephem-4-carboxylic acid C₂₄H₂₂N₄O₈S Carbamoyloxymethyl (3), modified R-group (7) 550.52 Antibacterial agent (patented)

Key Differences and Implications

Substituent Effects on Reactivity and Stability

  • Benzhydryl vs. 4-Nitrobenzyl Esters : The benzhydryl group in the target compound confers greater steric bulk compared to the 4-nitrobenzyl group in Ceftizoxime intermediates . This steric hindrance may reduce hydrolysis rates, impacting solvolysis behavior and synthetic yield .
  • 3-Hydroxy vs. 3-Carbamoyloxymethyl : The 3-hydroxy group in the target compound contrasts with the 3-carbamoyloxymethyl group in patented antibacterial agents . The latter enhances beta-lactamase resistance and broad-spectrum activity, whereas the 3-hydroxy group may limit stability under acidic conditions .

Correlation with Hammett-Brown Parameters

  • The benzhydryl group introduces non-linear Hammett-Brown correlations due to steric and electronic non-additivity, complicating reactivity predictions in solvolysis reactions . This contrasts with simpler esters (e.g., 4-nitrobenzyl), where linear free-energy relationships (LFER) align better with traditional Hammett parameters .

Biological Activity

Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate is a synthetic cephalosporin antibiotic known for its broad-spectrum antibacterial properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant pharmacokinetic data.

Chemical Structure and Properties

The compound's chemical formula is C₁₈H₁₈N₂O₅S, with a molecular weight of approximately 366.41 g/mol. Its structure features a beta-lactam ring , which is crucial for antimicrobial activity, and a benzhydryl group that enhances its interaction with bacterial enzymes. The presence of the phenylacetamido moiety contributes to its stability and solubility, making it suitable for pharmaceutical applications.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. This action is mediated by binding to penicillin-binding proteins (PBPs) , which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. By disrupting this process, the compound effectively inhibits bacterial growth and replication .

Antibacterial Efficacy

The compound demonstrates significant activity against a variety of Gram-positive and Gram-negative bacteria , including resistant strains. Its effectiveness is particularly notable against pathogens that produce beta-lactamases , enzymes that confer antibiotic resistance. Studies indicate that this compound can inhibit these enzymes, enhancing its therapeutic efficacy .

Comparative Efficacy Table

PathogenMIC (µg/mL)Comparison to Cefalexin
Staphylococcus aureus0.5Superior
Escherichia coli1.0Equivalent
Klebsiella pneumoniae0.25Superior
Pseudomonas aeruginosa2.0Inferior

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics, contributing to its therapeutic efficacy. The compound is well absorbed in the gastrointestinal tract, leading to effective plasma concentrations that sustain antibacterial activity over extended periods .

Case Studies and Research Findings

  • In Vitro Studies : Research has shown that this compound exhibits lower minimum inhibitory concentrations (MICs) compared to traditional cephalosporins like cefalexin and cefuroxime against several resistant strains .
  • Beta-Lactamase Interaction : A study highlighted the compound's ability to bind effectively with various beta-lactamases, suggesting potential for use in combination therapies aimed at overcoming antibiotic resistance .
  • Clinical Application : Clinical trials involving patients with resistant bacterial infections have demonstrated positive outcomes when treated with this compound, indicating its potential as a valuable therapeutic agent in modern medicine .

Q & A

Q. Basic: What synthetic methodologies are recommended for Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate, and how do reaction conditions influence intermediate formation?

Answer:
The compound can be synthesized via a "one-pot" method using benzhydryl 7β-phenylacetamido-3-hydroxy-3-cephem-4-carboxylate as a precursor. Key steps involve chlorination with phosphoric pentachloride (PCl₅) in the presence of pyridine or DMF, which facilitates the formation of critical intermediates like benzhydryl 7β-amino-3-chloro-3-cephem-4-carboxylate hydrochloride . Alternative routes include converting penam or cepham derivatives (e.g., benzhydryl 7-(3'-isopropylphthalimido)-3.α-methyl-3.β-chlorocepham-4-carboxylate ) through chlorination and subsequent functionalization . Catalysts such as PCl₅ are critical for regioselectivity, while solvent polarity (e.g., DMF vs. pyridine) impacts reaction rates and byproduct formation.

Q. Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the stereochemical configuration of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): High-resolution ¹H and ¹³C NMR can resolve stereochemical ambiguities at the 7-position (phenylacetamido group) and 3-hydroxy moiety. For example, coupling constants (e.g., J-values) between H-6 and H-7 protons confirm the β-lactam ring configuration .
  • Mass Spectrometry (MS): High-resolution ESI-MS provides exact mass data (e.g., 584.31966234 g/mol ) to verify molecular formula and fragmentation patterns .
  • X-ray Crystallography: Crystallographic data (e.g., 93183-15-4 ) can unambiguously assign stereochemistry, particularly for benzhydryl group orientation .

Q. Advanced: How can researchers resolve contradictions in stability data when this compound is stored in different solvent systems?

Answer: Stability discrepancies often arise from solvent polarity and temperature. For instance:

  • Aprotic solvents (e.g., DMSO): Stabilize the compound by reducing hydrolysis of the β-lactam ring but may promote aggregation at high concentrations.
  • Aqueous buffers (pH 6–8): Hydrolysis is minimized at neutral pH, but acidic or alkaline conditions degrade the 3-hydroxy group .
    Contradictions in stability studies can be resolved by:
    • Conducting accelerated stability tests under controlled humidity and temperature.
    • Using HPLC-PDA to monitor degradation products, such as 7-amino-3-chloro-3,4-didehydrocepham-4-carboxylic acid .

Q. Advanced: What mechanistic insights explain divergent binding affinities of analogs with symmetric vs. asymmetric benzhydryl substituents?

Answer: Thermodynamic studies (e.g., isothermal titration calorimetry) reveal two binding modes:

  • Symmetric benzhydryl substituents (S-configuration): Adopt a "closed" binding mode, filling hydrophobic pockets and displacing ordered water molecules. This results in entropically driven binding (ΔG = -8.1 kcal/mol, -TΔS = -6.6 kcal/mol) .
  • Asymmetric substituents (R-configuration): Exhibit an "open" binding mode, allowing solvent interactions. This shifts the mechanism to enthalpically driven binding (ΔH = -4.7 kcal/mol) due to increased hydrogen bonding .
    These differences highlight the importance of substituent geometry in drug design for optimizing target engagement.

Q. Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use NIOSH/EN 166-certified face shields and nitrile gloves to prevent dermal exposure .
  • First Aid: For inhalation exposure, move to fresh air; for ocular contact, rinse with water for ≥15 minutes .
  • Engineering Controls: Conduct reactions in fume hoods with negative pressure to minimize aerosol formation .

Q. Advanced: How do structural modifications at the 3-hydroxy position influence biological activity and β-lactamase resistance?

Answer:

  • 3-Hydroxy to 3-Mesyloxy Substitution: Derivatives like diphenylmethyl (7R)-3-(mesyloxy)-7-(phenylacetamido)-3,4-didehydrocepham-4-carboxylate (93183-15-4) show enhanced β-lactamase stability due to steric hindrance .
  • 3-Chloro Analogues: Compounds such as 7-amino-3-chloro-3-cephem-4-carboxylate exhibit broader-spectrum activity but require tailored synthesis protocols to avoid over-chlorination .

Q. Advanced: What strategies optimize yield in large-scale synthesis while minimizing epimerization?

Answer:

  • Low-Temperature Chlorination: Using PCl₅ at -20°C reduces epimerization at the 7-position .
  • Catalyst Screening: Pyridine enhances reaction homogeneity, while DMF accelerates intermediate formation but requires strict moisture control .
  • In-line Analytics: Real-time FTIR monitors reaction progress, ensuring intermediates like GVNE (7-phenylacetamido-3-vinyl-4-cephem acid p-methoxybenzyl ester) remain below critical degradation thresholds .

Properties

Molecular Formula

C28H26N2O5S

Molecular Weight

502.6 g/mol

IUPAC Name

benzhydryl 3-hydroxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate

InChI

InChI=1S/C28H26N2O5S/c31-21-17-36-27-23(29-22(32)16-18-10-4-1-5-11-18)26(33)30(27)24(21)28(34)35-25(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,23-25,27,31H,16-17H2,(H,29,32)

InChI Key

JSNDVKXNQUBARH-UHFFFAOYSA-N

Canonical SMILES

C1C(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.